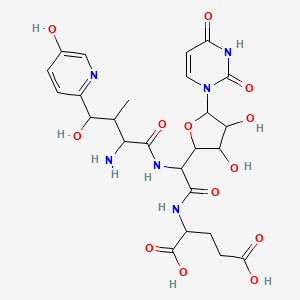
Nintedanib esylate
Overview
Description
Nintedanib esylate is a small molecule tyrosine kinase inhibitor used primarily in the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer. It is marketed under the brand names Ofev and Vargatef. This compound works by inhibiting multiple signaling pathways involved in the proliferation and survival of fibroblasts and endothelial cells, thereby reducing fibrosis and tumor growth .
Mechanism of Action
Target of Action
Nintedanib esylate is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1/2/3) , fibroblast growth factor receptors (FGFR1/2/3) , and platelet-derived growth factor receptors (PDGFRα/β) . These receptors play crucial roles in angiogenesis and cell proliferation, making them key targets in the treatment of diseases such as idiopathic pulmonary fibrosis and non-small cell lung cancer .
Mode of Action
This compound competitively binds to the adenosine triphosphate (ATP) binding pocket of these kinases, blocking the intracellular signaling cascades . This inhibition prevents the activation of these kinases, thereby disrupting the signaling pathways that promote cell proliferation, migration, and survival .
Biochemical Pathways
By inhibiting VEGFR, FGFR, and PDGFR, this compound disrupts several key biochemical pathways. These include the VEGF and FGF pathways, which are involved in angiogenesis, and the PDGF pathway, which is involved in cell proliferation and differentiation . The disruption of these pathways leads to the inhibition of angiogenesis and fibroblast proliferation, which are key processes in the pathogenesis of diseases such as idiopathic pulmonary fibrosis and non-small cell lung cancer .
Pharmacokinetics
This compound exhibits time-independent pharmacokinetic characteristics. Maximum plasma concentrations are reached approximately 2–4 hours after oral administration, and thereafter decline at least bi-exponentially . Nintedanib is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . Less than 1% of drug-related radioactivity is eliminated in urine . The terminal elimination half-life of nintedanib is about 10–15 hours .
Result of Action
The inhibition of VEGFR, FGFR, and PDGFR by this compound leads to a decrease in angiogenesis and fibroblast proliferation. This results in a slowing down of the progressive loss of lung function in diseases such as idiopathic pulmonary fibrosis . As a chemotherapeutic agent for non-small cell lung cancer, this compound is used in combination with other drugs to inhibit tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Furthermore, the drug’s pharmacokinetics can be affected by potent inhibitors or inducers of the P-glycoprotein transporter . Therefore, coadministration of such drugs should be undertaken with care .
Biochemical Analysis
Biochemical Properties
Nintedanib esylate plays a crucial role in biochemical reactions by inhibiting the kinase activity of VEGFR, PDGFR, and FGFR. These receptors are essential for angiogenesis and fibroblast proliferation. By competitively binding to the kinase domains of these receptors, this compound effectively blocks their signaling pathways. This inhibition prevents the phosphorylation of downstream proteins, thereby halting the cascade of biochemical reactions that lead to cell proliferation and differentiation .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In fibroblasts, it inhibits proliferation and differentiation by blocking the signaling pathways of VEGFR, PDGFR, and FGFR. This inhibition leads to reduced fibroblast activity, which is beneficial in conditions like idiopathic pulmonary fibrosis. Additionally, this compound affects cancer cells by inhibiting angiogenesis, thereby reducing tumor growth and metastasis. It also influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with VEGFR, PDGFR, and FGFR. By competitively inhibiting the kinase activity of these receptors, this compound prevents the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways that promote cell proliferation and differentiation. Additionally, this compound may influence gene expression by altering the activity of transcription factors involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is metabolized via hydrolytic ester cleavage, resulting in the formation of a free acid moiety that is subsequently glucuronidated and excreted. The terminal elimination half-life of this compound is approximately 10-15 hours. Over time, the stability and degradation of the compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that repeated dosing of this compound leads to negligible accumulation, indicating its time-independent pharmacokinetic characteristics .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibroblast proliferation and angiogenesis without causing significant adverse effects. At higher doses, this compound can cause gastrointestinal irritation and hepatotoxicity. Threshold effects have been observed, where the therapeutic benefits are maximized at certain dosage levels, beyond which toxic effects become more prominent .
Metabolic Pathways
This compound is involved in metabolic pathways that include hydrolytic ester cleavage and glucuronidation. The compound is metabolized to form a free acid moiety, which is then glucuronidated and excreted in the feces. Enzymes such as esterases and UDP-glucuronosyltransferases play a crucial role in these metabolic processes. The metabolic pathways of this compound can influence its efficacy and safety profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed and reaches maximum plasma concentrations approximately 2-4 hours after oral administration. It is then distributed to target tissues, where it exerts its therapeutic effects. Transporters and binding proteins may facilitate the localization and accumulation of this compound within specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound interacts with its target receptors, VEGFR, PDGFR, and FGFR, within the appropriate cellular context. The subcellular distribution of this compound can influence its therapeutic efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nintedanib esylate involves several key steps:
Condensation Reaction: The initial step involves the condensation of 4-(R-acetate-2-yl)-3-nitrobenzoate with trimethyl orthobenzoate to form (E)-4-[(2-methoxybenzylidene) R-acetate-2-yl]-3-nitrobenzoate.
Substitution Reaction: This intermediate undergoes a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazine-1-yl) acetamide in the presence of an acid-binding agent to yield (Z)-4-{[2-(N-methyl-2-(4-methylpiperazine-1-yl) acetamido-aniline) benzylidene] R-acetate-2-yl}-3-nitrobenzoate.
Reduction and Cyclization: The final steps involve reduction and cyclization reactions to produce Nintedanib, which is then converted to its esylate salt form.
Industrial Production Methods: Industrial production of this compound typically involves the preparation of amorphous solid dispersions using hot melt extrusion. This method enhances the dissolution and bioavailability of the compound. The formulation employs a polymer matrix, such as Kollidon VA64, blended with Nintedanib at a specific ratio. The process involves heating the mixture to temperatures ranging from 80°C to 220°C and then extruding it to form the final product .
Chemical Reactions Analysis
Types of Reactions: Nintedanib esylate undergoes several types of chemical reactions, including:
Hydrolytic Ester Cleavage: The primary metabolic pathway involves hydrolytic cleavage of the methyl ester to form the free carboxylic acid, which is then glucuronidated.
Glucuronidation: The free carboxylic acid undergoes glucuronidation by uridine diphosphate-glucuronosyltransferases (UGT) enzymes.
Common Reagents and Conditions:
Esterases: These enzymes catalyze the hydrolytic cleavage of the ester bond.
UGT Enzymes: These enzymes facilitate the glucuronidation process.
Major Products:
Free Carboxylic Acid: Formed from the hydrolytic cleavage of the ester bond.
Glucuronide Conjugates: Formed from the glucuronidation of the free carboxylic acid.
Scientific Research Applications
Nintedanib esylate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying kinase inhibition and signal transduction pathways.
Biology: It is employed in research on cell proliferation, differentiation, and apoptosis.
Medicine: this compound is extensively studied for its therapeutic potential in treating fibrotic diseases and various cancers.
Comparison with Similar Compounds
Pirfenidone: Another drug used for the treatment of idiopathic pulmonary fibrosis. Unlike Nintedanib esylate, Pirfenidone works by inhibiting the synthesis of transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. It targets BCR-ABL, c-KIT, and PDGFR kinases.
Uniqueness of this compound: this compound is unique in its ability to inhibit multiple RTKs and nRTKs simultaneously, making it effective in treating a broader range of fibrotic and neoplastic diseases. Its competitive binding to the ATP binding pocket of these receptors distinguishes it from other kinase inhibitors .
Properties
IUPAC Name |
ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMRDZZRAFJOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40215873 | |
| Record name | Nintedanib esylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656247-18-6 | |
| Record name | Nintedanib esylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nintedanib esylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NINTEDANIB ESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)

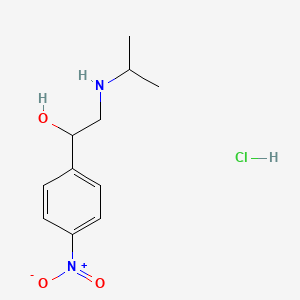
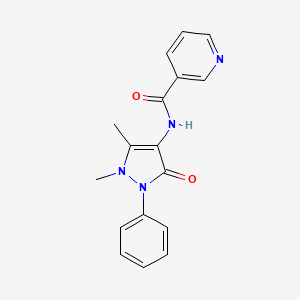
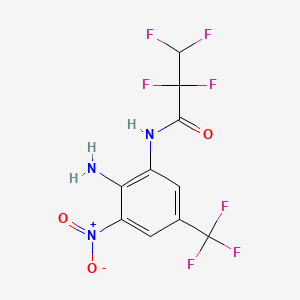

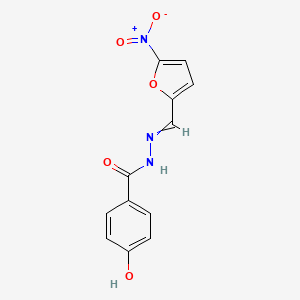
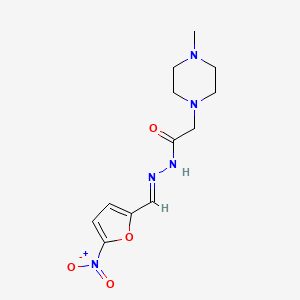

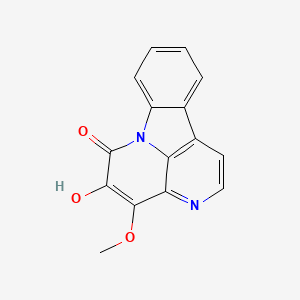
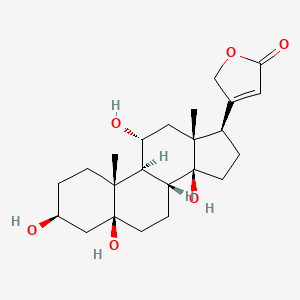
![2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B1678875.png)
